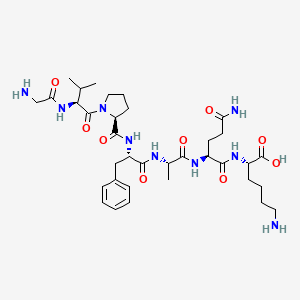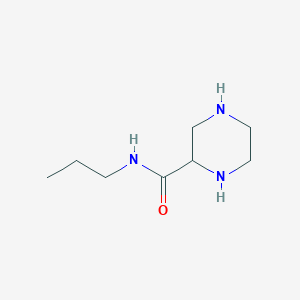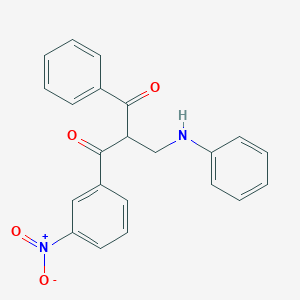![molecular formula C14H15FN6 B12599311 N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with various substituents such as a fluorophenyl group and trimethyl groups
Vorbereitungsmethoden
The synthesis of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with trimethylpyrazole and a suitable pyrimidine derivative under controlled temperature and solvent conditions can yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and automated processes to scale up the synthesis.
Analyse Chemischer Reaktionen
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways involved include kinases and other signaling proteins .
Vergleich Mit ähnlichen Verbindungen
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds such as:
N4-(4-chlorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N4-(4-bromophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: The presence of a bromine atom can enhance certain properties, such as its ability to participate in halogen bonding.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H15FN6 |
|---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
4-N-(4-fluorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
KOWNSCBDJMGKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)


![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)





